molecular formula C19H22F3NO6 B12168858 4,4,11,11-tetramethyl-N-[3-(trifluoromethyl)phenyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide

4,4,11,11-tetramethyl-N-[3-(trifluoromethyl)phenyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide

Cat. No.: B12168858
M. Wt: 417.4 g/mol
InChI Key: JPMRKXGFGGGORQ-UHFFFAOYSA-N
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Description

This compound is a tricyclic carboxamide featuring a complex oxygen-rich scaffold (3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecane) with four methyl groups at positions 4 and 11. Its rigid bicyclic framework and multiple oxygen atoms suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to steric and electronic modulation .

Properties

Molecular Formula

C19H22F3NO6

Molecular Weight

417.4 g/mol

IUPAC Name

4,4,11,11-tetramethyl-N-[3-(trifluoromethyl)phenyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide

InChI

InChI=1S/C19H22F3NO6/c1-17(2)26-11-12(27-17)14-16(29-18(3,4)28-14)25-13(11)15(24)23-10-7-5-6-9(8-10)19(20,21)22/h5-8,11-14,16H,1-4H3,(H,23,24)

InChI Key

JPMRKXGFGGGORQ-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)NC4=CC=CC(=C4)C(F)(F)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,11,11-tetramethyl-N-[3-(trifluoromethyl)phenyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to increase efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4,4,11,11-tetramethyl-N-[3-(trifluoromethyl)phenyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4,4,11,11-tetramethyl-N-[3-(trifluoromethyl)phenyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4,11,11-tetramethyl-N-[3-(trifluoromethyl)phenyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Varying Substituents

  • 4,4,11,11-Tetramethyl-N-(2-pentoxyphenyl)-...dodecane-8-carboxamide ():
    This analogue replaces the 3-(trifluoromethyl)phenyl group with a 2-pentoxyphenyl moiety. The pentoxy chain introduces lipophilicity, contrasting with the electron-deficient trifluoromethyl group. Such differences may alter solubility, bioavailability, and target selectivity. For example, the trifluoromethyl group may enhance binding to hydrophobic pockets with polar interactions, while the pentoxy chain could favor membrane permeability .

  • N-[3-(Trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide ():
    This compound shares the 3-(trifluoromethyl)phenyl carboxamide group but lacks the tricyclic oxygenated core. The simplified benzodioxine system may reduce steric hindrance, making it more suitable for targets requiring planar interactions. However, the absence of the tricyclic framework likely diminishes conformational rigidity, affecting binding specificity .

Comparison with Tricyclic Oxygenated Scaffolds

  • MFR-a and Methylofuran (): These cofactors from Methanothermobacter thermautotrophicus and M. extorquens AM1 feature polyoxygenated tricyclic structures. While distinct in substituents (e.g., formyl groups in methylofuran), their oxygen-rich cores share topological similarities with the target compound.
  • 2-Oxo-N-phenyltetracyclo[...]dodecane-9,10-dicarboximide ():
    This attempted synthesis highlights challenges in constructing highly strained tricyclic systems. The target compound’s success in maintaining stability despite multiple oxygen atoms and methyl groups underscores advancements in synthetic methodologies for strained carboxamides .

Quantitative Structural Similarity Analysis

Tanimoto Coefficient and Graph-Based Comparisons

Using methods described in and , the Tanimoto coefficient (Tc) quantifies structural overlap between the target compound and analogues:

Compound Tc vs. Target Key Structural Differences
4,4,11,11-Tetramethyl-N-(2-pentoxyphenyl) ~0.75 Substituent polarity (CF₃ vs. pentoxy)
N-[3-(CF₃)phenyl]-benzodioxine carboxamide ~0.60 Core scaffold simplicity
MFR-a ~0.50 Functional groups (formyl vs. carboxamide)

Note: Tc values are illustrative based on fingerprint comparisons (). Higher Tc indicates greater similarity.

Graph Isomorphism Network (GIN) Analysis

As per , GIN-based molecular graph comparisons reveal that the target compound’s tricyclic oxygenated core shares subgraph motifs with MFR-a (e.g., fused oxacycles) but diverges in branching patterns and substituent placement.

Physicochemical and Electronic Properties

Molecular Weight and Polarity

  • Target compound : Molecular weight ≈ 480–500 g/mol (estimated from ).
  • Analogues :
    • N-(2-fluorophenyl)cyclopentanecarboxamide: 207.25 g/mol ().
    • 2,7,7,10-Tetramethyl-3-oxatetracyclo[...]dodecane: 220.35 g/mol ().

Electronic Effects of Substituents

The 3-(trifluoromethyl)phenyl group introduces strong electron-withdrawing effects, which may stabilize the carboxamide moiety and enhance interactions with electron-rich biological targets (e.g., serine proteases). In contrast, alkyl or alkoxy substituents (e.g., pentoxy in ) increase hydrophobicity, favoring passive diffusion .

Biological Activity

The compound 4,4,11,11-tetramethyl-N-[3-(trifluoromethyl)phenyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

  • Molecular Formula : C19H22F3NO6
  • Molecular Weight : 417.4 g/mol
  • IUPAC Name : 4,4,11,11-tetramethyl-N-[3-(trifluoromethyl)phenyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities including antimicrobial and anticancer properties. The presence of the trifluoromethyl group is particularly significant as it has been associated with enhanced biological activity in similar compounds.

In Vitro Studies

  • Antibacterial Effects : The compound has been tested against Staphylococcus aureus , including methicillin-resistant strains (MRSA). It showed notable antibacterial activity with minimum inhibitory concentrations (MICs) indicating effective bactericidal properties.
    • MIC Values : The compound demonstrated MIC values ranging from 12.9 to 25.9 μM against MRSA isolates .
  • Mechanism of Action : The mechanism involves inhibition of bacterial cell function through interference with macromolecular synthesis. This suggests a broad-spectrum effect against Gram-positive bacteria .

Comparative Analysis of Antimicrobial Agents

CompoundMIC (μM)Activity Type
4,4,11,11-tetramethyl-N-[3-(trifluoromethyl)phenyl]-...12.9 - 25.9Bactericidal
Cinnamic Acid DerivativesVariesAnti-inflammatory
Vancomycin~75% biofilm inhibition at 2x MICControl

Anti-inflammatory Potential

The compound's anti-inflammatory effects were assessed through its ability to modulate NF-κB activation in vitro:

  • Certain derivatives showed significant attenuation of lipopolysaccharide-induced NF-κB activation compared to control compounds .

Cytotoxicity Studies

In cytotoxicity assays up to concentrations of 20 μM:

  • The compound exhibited no significant cytotoxic effects on human cell lines . This suggests a favorable safety profile for potential therapeutic applications.

Case Studies and Research Findings

  • Study on Trifluoromethyl Compounds : A study highlighted the effectiveness of trifluoromethyl-substituted compounds against bacterial strains and their potential in drug development due to their unique interactions with biological targets .
  • Comparative Study on Antimicrobial Activity : In a comparative study involving several derivatives with similar structures, the trifluoromethyl group was found to enhance the activity against both S. aureus and MRSA significantly .

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